molecular formula C15H15NO4 B1460690 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime CAS No. 477859-30-6

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime

Cat. No.: B1460690
CAS No.: 477859-30-6
M. Wt: 273.28 g/mol
InChI Key: CCGXRZZXIPUYFP-LZYBPNLTSA-N
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Description

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime is a high-purity organic compound (C15H15NO4) with a molecular weight of 273.29 g/mol, offered at a purity of 98.0% . This chemical features a 2-pyrone core, a versatile building block recognized for its utility in synthetic organic and medicinal chemistry due to the presence of functional groups like a conjugated diene and an ester equivalent . The oxime ether derivative enhances the molecule's potential as a valuable synthon for constructing diverse molecular architectures. This compound is designed for use in research and development, particularly in multicomponent reactions (MCRs), which are powerful tools for creating complex structures with enhanced efficiency, reduced waste, and high atom economy . Its structural features make it a candidate for the synthesis of key intermediates in the exploration of novel heterocyclic frameworks with potential biological activity. Researchers can utilize this chemical in the elaboration of tandem Knoevenagel–Michael protocols and other synthetic routes to develop compounds for various research applications. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[(E)-(4-methylphenyl)methoxyiminomethyl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-10-3-5-12(6-4-10)9-19-16-8-13-14(17)7-11(2)20-15(13)18/h3-8,17H,9H2,1-2H3/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGXRZZXIPUYFP-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=C(C=C(OC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/C2=C(C=C(OC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Solvent: Ethanol or methanol, chosen for solubility and reaction facilitation.
  • Temperature: Ambient to reflux conditions (approximately 25–78°C depending on solvent).
  • Time: Several hours (commonly 2–6 hours) to ensure complete conversion.
  • Catalysts: Acidic catalysts such as acetic acid may be added to promote the reaction, although neutral conditions can also be effective.

Stepwise Preparation Method

Step Description Conditions Notes
1 Dissolution of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde in ethanol Ambient temperature Ensures substrate availability
2 Addition of 4-methylbenzylhydroxylamine hydrochloride Stoichiometric or slight excess Hydroxylamine source for oxime formation
3 Addition of base (e.g., sodium acetate) or acid catalyst (e.g., acetic acid) Optional, depending on protocol To adjust pH and promote reaction
4 Reflux of mixture 60–78°C, 3–6 hours Drives condensation to completion
5 Cooling and filtration Ambient temperature Isolates the crude product
6 Purification by recrystallization or chromatography Solvent-dependent Yields pure oxime derivative

Alternative and Industrial Methods

While laboratory-scale syntheses rely on batch reactions, industrial preparation may utilize continuous flow reactors to optimize yield and purity. Flow chemistry allows precise control over reaction time, temperature, and stoichiometry, minimizing side reactions and facilitating scale-up.

  • Continuous Flow Advantages:
    • Enhanced heat and mass transfer.
    • Improved reaction control.
    • Reduced reaction times.
    • Easier purification due to consistent product quality.

Catalysts or additives can be employed to improve selectivity and yield, such as acid catalysts to accelerate oxime formation or drying agents to remove water formed during condensation.

Related Synthetic Insights from Analogous Compounds

Studies on related compounds, such as 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone, provide insight into preparation strategies of similar derivatives. These compounds are synthesized via condensation reactions between the aldehyde and hydrazine derivatives under acidic or basic conditions, often in alcoholic solvents. The oxime synthesis parallels this approach, substituting hydroxylamine derivatives for hydrazines.

Research Findings and Data Summary

Parameter Details
Molecular Formula C15H15NO4
Molecular Weight 273.29 g/mol
CAS Number 477859-30-6
Reaction Type Aldehyde oxime formation (condensation)
Solvents Used Ethanol, Methanol
Typical Reaction Time 3–6 hours
Temperature Range 25–78°C (ambient to reflux)
Catalysts Acetic acid (optional)
Purification Recrystallization or chromatographic methods
Yield Range Generally high (>70%) depending on conditions

Notes on Reaction Monitoring and Purification

  • Reaction progress is commonly monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Purity assessment is performed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
  • The oxime product typically crystallizes from the reaction mixture, facilitating isolation.
  • Careful control of pH and reaction time is critical to avoid side reactions such as hydrolysis or over-oxidation.

Chemical Reactions Analysis

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime undergoes several types of chemical reactions, including:

Scientific Research Applications

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

The benzyl substituent significantly influences physicochemical and biological properties. Key analogs include:

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime (CAS: 477868-26-1)
  • Structure : Differs by replacing the 4-methylbenzyl group with a 2,4-dichlorobenzyl group.
  • Molecular Formula: C₁₄H₁₁Cl₂NO₄ (vs. C₁₅H₁₅NO₄ for the 4-methylbenzyl analog).
  • Molecular Weight : 328.15 g/mol (vs. 297.29 g/mol).
  • However, steric bulk from the dichloro substitution may reduce binding affinity compared to the less bulky 4-methyl group .
(E)-2,3,4-Trihydroxybenzaldehyde O-(4-methoxybenzyl)oxime
  • Structure : Features a trihydroxybenzaldehyde core with a 4-methoxybenzyl oxime.
  • Activity : Demonstrated potent aldose reductase (ALR2) inhibition (IC₅₀ < 1 µM) due to synergistic effects of the polyhydroxy and methoxy groups. The methoxy group enhances π-π stacking with aromatic residues in the enzyme active site .
  • Comparison: The 4-methylbenzyl group in the target compound lacks the electron-donating methoxy group, which may reduce ALR2 affinity. However, the methyl group’s hydrophobicity could favor interactions with nonpolar enzyme pockets.

Core Structure Variations

5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one
  • Structure: Chromene-carbaldehyde core fused with thiazolidinone and pyrimidinone rings.
  • Synthesis : Microwave-assisted methods improve yield and reduce reaction time compared to traditional oxime syntheses .
  • However, the pyran-2-one core in the target compound may provide better solubility due to its simpler structure.

Functional Group Variations

Aldicarb (Propanal O-[(methylamino)carbonyl]oxime)
  • Structure : Aliphatic oxime with a methylthio group and carbamate moiety.
  • Application : Used as a pesticide due to its acetylcholinesterase inhibition .
  • Comparison : The aromatic pyran-2-one core in the target compound likely reduces acute toxicity compared to aldicarb’s aliphatic structure. The oxime group in both compounds serves as a reactive site for target binding.

Research Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the benzyl ring increase lipophilicity but may reduce binding specificity. Electron-donating groups (e.g., OCH₃) enhance interactions with polar enzyme pockets .
  • Oxime Reactivity : The –CH=N–O– group facilitates hydrogen bonding and chelation, critical for metal-binding or enzyme inhibition .
  • Synthetic Accessibility : Microwave-assisted synthesis (e.g., ) could be adapted for the target compound to optimize yield and purity.

Biological Activity

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime is C15H15NO3C_{15}H_{15}NO_3, with a molecular weight of approximately 257.26 g/mol. The compound features a pyran ring structure, which is significant for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and nucleic acids. The oxime functional group allows for the formation of stable complexes with metal ions, potentially inhibiting enzyme activity. Additionally, the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of microtubule dynamics.

1. Anticancer Activity

Research indicates that derivatives of 4-hydroxy-6-methyl-2-oxo-2H-pyran have shown promise as apoptosis inducers in cancer cell lines. For instance, a related compound was reported to have an EC50 value of 0.08 µM in T47D breast cancer cells, indicating significant potency in inducing cell death .

2. Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes, including those involved in metabolic pathways. The hydrazone group can facilitate interactions that lead to enzyme inhibition, impacting processes such as tubulin polymerization .

3. Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial and fungal strains. This is particularly relevant given the rising concerns over antibiotic resistance.

Case Studies

Case Study 1: Apoptosis Induction
A study focused on a derivative of the compound demonstrated its ability to induce apoptosis in T47D cells, with significant growth inhibition observed at low concentrations (GI50 = 0.05 µM). This highlights the potential for developing novel anticancer therapies based on this chemical scaffold .

Case Study 2: Enzyme Interaction
Another investigation explored the interaction of similar compounds with DNA and their potential nuclease activity. These compounds exhibited oxidative cleavage capabilities when combined with hydrogen peroxide, suggesting their utility in gene therapy applications or as therapeutic agents targeting specific DNA structures .

Comparative Analysis

The following table summarizes the biological activities of 4-hydroxy-6-methyl-2-oxo-2H-pyran derivatives compared to other known compounds:

CompoundActivity TypeEC50 / GI50 (µM)Notes
4-Hydroxy-6-methyl-2-oxo-2H-pyran derivativeApoptosis Inducer0.08 / 0.05High potency in T47D cells
Benzothiazole HydrazonesAntimalarialNot specifiedActive against Plasmodium falciparum
Hydrazone derivativesEnzyme InhibitionNot specifiedNuclease activity observed

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime in laboratory settings?

  • Methodological Answer : During experiments, wear protective equipment (gloves, goggles, lab coat) to avoid skin/eye contact. Waste must be segregated and disposed via professional hazardous waste services to prevent environmental contamination. These precautions align with handling structurally similar hydrazone derivatives, where strict safety measures are emphasized .

Q. How can researchers optimize the synthesis of this oxime derivative?

  • Methodological Answer : Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to facilitate imine formation. For example, in analogous oxime syntheses, stirring under inert gas (N₂) at room temperature followed by recrystallization (e.g., Et₂O) yields high-purity products. Monitor reaction progress via TLC or NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Employ 1H^1H and 13C^{13}C NMR to confirm the oxime’s E/Z configuration and aromatic substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and hydroxyl (O–H) stretches. For related pyran-oxime derivatives, these methods resolve structural ambiguities .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound’s crystal structure be analyzed to predict supramolecular interactions?

  • Methodological Answer : Use graph set analysis (e.g., Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., R₂²(8) rings). Software like Mercury enables visualization of intermolecular interactions and comparison with analogous pyranone derivatives. This approach aids in designing co-crystals for enhanced stability .

Q. What strategies resolve contradictions in biological activity data for oxime derivatives?

  • Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cellular toxicity) under standardized conditions. For example, discrepancies in antioxidant activity of chromene-oxime analogs were resolved by controlling pH and redox environments. Statistical tools (e.g., ANOVA) identify outliers in dose-response datasets .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites. For similar aldehydes, Fukui indices predict reactivity at the carbonyl carbon, guiding experimental design for regioselective modifications .

Q. What role does steric hindrance play in the stability of the O-(4-methylbenzyl)oxime moiety?

  • Methodological Answer : Compare crystallographic data (e.g., torsion angles) of the target compound with bulkier analogs. In pyran-3-carbaldehyde derivatives, ortho-substituents on the benzyl group increase steric strain, reducing oxime stability. X-ray diffraction studies quantify bond-length distortions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime
Reactant of Route 2
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4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime

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